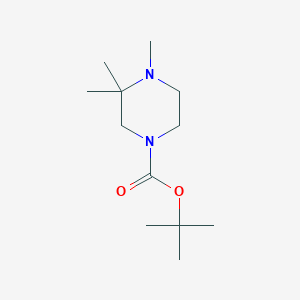

Tert-butyl 3,3,4-trimethylpiperazine-1-carboxylate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

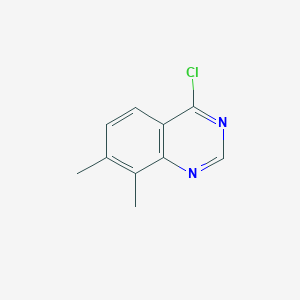

Tert-butyl 3,3,4-trimethylpiperazine-1-carboxylate is a chemical compound with the molecular formula C12H24N2O2 . It is a solid or semi-solid substance at room temperature .

Molecular Structure Analysis

The molecular structure of Tert-butyl 3,3,4-trimethylpiperazine-1-carboxylate is represented by the InChI code1S/C12H24N2O2/c1-11(2,3)16-10(15)14-8-7-13(6)12(4,5)9-14/h7-9H2,1-6H3 . The molecular weight of the compound is 228.33 . Physical And Chemical Properties Analysis

Tert-butyl 3,3,4-trimethylpiperazine-1-carboxylate is a solid or semi-solid substance at room temperature . It has a molecular weight of 228.33 .Aplicaciones Científicas De Investigación

Synthesis and Auxiliary Applications

Tert-butyl 3,3,4-trimethylpiperazine-1-carboxylate has been synthesized and used as a chiral auxiliary in dipeptide synthesis, as well as in the preparation of enantiomerically pure compounds. Its derivative, tert-butyl 2-(tert-butyl)-5,5-dimethyl-4-oxoimidazolidine-1-carboxylate, has been employed for the synthesis of various compounds including 2-methyl-3-phenylpropanoic acid and dimethyl trans-cyclopentane-1,2-dicarboxylate with high enantiomer ratios. Additionally, it has been used for Michael additions and alkylations with high selectivity and diastereoselectivities (Studer, Hintermann, & Seebach, 1995).

Synthesis of Substituted Derivatives

Research includes the synthesis of tert-butyl 3-allyl-4-hydroxypiperidine-1-carboxylates and its derivatives, demonstrating the compound's versatility in creating various substituted forms. The process involves reactions like the Mitsunobu reaction and alkaline hydrolysis to afford different isomers (Boev et al., 2015).

Role in Anticancer Drug Synthesis

Tert-butyl 4-formyl-3,6-dihydropyridine-1(2H)-carboxylate, a derivative, is a significant intermediate in the synthesis of small molecule anticancer drugs. Its synthesis from piperidin-4-ylmethanol demonstrates its application in developing potent anti-tumor inhibitors (Zhang et al., 2018).

Intermediate in Protein Tyrosine Kinase Inhibitor Synthesis

It serves as an important intermediate in synthesizing Jak3 inhibitor—CP-690550, indicating its role in the development of novel pharmaceuticals (Chen Xin-zhi, 2011).

Synthesis of Rho-Kinase Inhibitor Intermediates

The compound has been synthesized for multikilogram production as a key intermediate of the Rho-kinase inhibitor K-115, illustrating its scale-up potential in pharmaceutical manufacturing (Gomi et al., 2012).

Safety and Hazards

Propiedades

IUPAC Name |

tert-butyl 3,3,4-trimethylpiperazine-1-carboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H24N2O2/c1-11(2,3)16-10(15)14-8-7-13(6)12(4,5)9-14/h7-9H2,1-6H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VCKJURRWALNUOP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CN(CCN1C)C(=O)OC(C)(C)C)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H24N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

228.33 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Tert-butyl 3,3,4-trimethylpiperazine-1-carboxylate | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-[({[(4-Methylphenyl)sulfonyl]amino}carbonyl)anilino]-2-thioxo-2,3-dihydro-1,3,4-thiadiazole](/img/structure/B2452391.png)

![N-(2-chloro-5-(trifluoromethyl)phenyl)-2-((2-cyclopropyl-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2452399.png)

![benzyl 2-((3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetate](/img/structure/B2452400.png)

![3-[(2-Fluoro[1,1'-biphenyl]-4-yl)oxy]-2-butanone](/img/structure/B2452402.png)

![N-[[4-(Aminomethyl)-2-fluorophenyl]methyl]-2-(4-methylpiperidin-1-yl)-2-oxoacetamide;hydrochloride](/img/structure/B2452404.png)

![N-[3-(2-oxopyrrolidin-1-yl)phenyl]-5,6,7,8-tetrahydronaphthalene-2-sulfonamide](/img/structure/B2452406.png)

![1-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-3-(4-((6-ethoxy-2-methylpyrimidin-4-yl)amino)phenyl)urea](/img/structure/B2452411.png)